3,4-二氢-1H-2-苯并吡喃-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

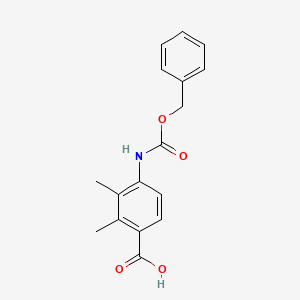

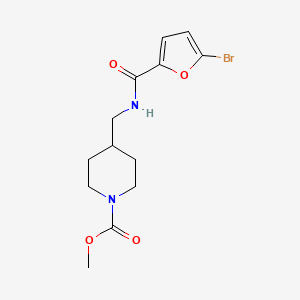

3,4-dihydro-1H-2-benzopyran-5-carboxylic acid is a chemical compound with the empirical formula C6H8O3 . It is also known as enol δ-lactones . This compound provides a versatile platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones, among others .

Synthesis Analysis

The synthesis of 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid often involves organocatalysis with N-heterocyclic carbenes (NHCs) . These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions . A specific synthesis method involves the reaction of sodium-chlor and aluminum chloride, followed by a reaction with 4-bromo-2-(4-fluorophenoxy) ethyl butyrates .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 . The molecular weight of this compound is 134.1751 .Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid are often catalyzed by N-heterocyclic carbenes (NHCs) . These reactions primarily aim at synthesizing this skeleton due to its biological activity and multiple stereocenters .科学研究应用

功能化反应

1H-吡唑-3-羧酸的功能化

研究表明 1H-吡唑-3-羧酸可以通过与不同化合物的反应转化为各种衍生物,突出了这种酸在化学合成中的多功能性 (Yıldırım、Kandemirli 和 Demir,2005); (Yıldırım 和 Kandemirli,2006)。

实验和量子化学研究

这些研究涉及实验和理论方法来理解 1H-吡唑-3-羧酸衍生物的反应机理,深入了解它们的化学行为 (Yıldırım、Kandemirli 和 Akçamur,2005)。

衍生物的合成和性质

抗过敏剂的合成

研究表明 5-氧代-5H-[1]苯并吡喃[2,3-b]吡啶-3-羧酸的合成及其抗过敏特性,表明在药理学中的潜在应用 (Nohara 等人,1985)。

吡喃酮和吡啶酮衍生物的抗过敏特性

一项关于各种衍生物的合成和抗过敏特性的研究突出了这些化合物的治疗潜力 (Philipp、Jirkovsky 和 Martel,1980)。

光物理和化学研究

荧光氨基酸偶联物的な光裂解研究

研究表明 3-氧代-3H-苯并吡喃衍生物的合成和光化学,阐明了它们的稳定性和在光疗中的潜在应用 (Fonseca、Gonçalves 和 Costa,2007)。

Trolox C 的氧化和反应

一项研究探讨了 Trolox C 的氧化和反应,Trolox C 是衍生自苯并吡喃-2-羧酸的水溶性 α-生育酚类似物,突出了其独特的化学性质 (Thomas 和 Bielski,1989)。

合成和表征

NLO 材料的合成

一项研究重点关注 N-取代-5-苯基-1H-吡唑-4-乙基羧酸盐的合成及其作为非线性光学 (NLO) 材料的潜力 (Chandrakantha 等人,2013)。

吡唑衍生物的表征

1,5-二苯基-1H-吡唑-3,4-二羧酸的吡唑衍生物的合成和表征为它们的化学结构和潜在应用提供了见解 (Kasımoğulları 和 Arslan,2010)。

未来方向

The future directions in the research of 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid involve the production of more complex molecules with potential applications in the biological field . These processes are scaled up to the gram scale, and the resulting products are often directed towards epimerization and functionalization .

属性

IUPAC Name |

3,4-dihydro-1H-isochromene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-3H,4-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQTUZFPQWILBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-1H-2-benzopyran-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2964080.png)

![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)

![1,3-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2964090.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2964092.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964093.png)

![3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2964097.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)propanamide](/img/structure/B2964098.png)

![5-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2964099.png)